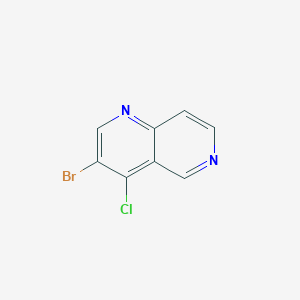

3-Bromo-4-chloro-1,6-naphthyridine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

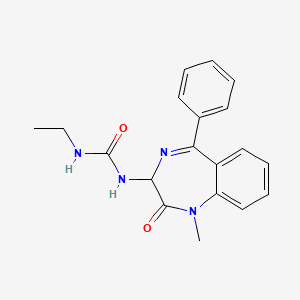

“3-Bromo-4-chloro-1,6-naphthyridine” is a chemical compound with the CAS Number: 53454-36-7 . It has a molecular weight of 243.49 and its IUPAC name is this compound . The compound is typically stored at room temperature and appears as a white to yellow solid .

Synthesis Analysis

The synthesis of 1,6-naphthyridines, including “this compound”, has been a topic of interest in synthetic and medicinal chemistry fields . One method involves an ionic liquid (BMIm)Br-mediated and p-toluene sulfonic acid (p-TsOH)-catalyzed reaction .

Molecular Structure Analysis

The InChI code for “this compound” is 1S/C8H4BrClN2/c9-6-4-12-7-1-2-11-3-5(7)8(6)10/h1-4H . This code provides a unique representation of the compound’s molecular structure.

Physical and Chemical Properties Analysis

It is a white to yellow solid and is typically stored at room temperature .

Scientific Research Applications

Reactivity and Synthesis

- Amination Reactions : 3-Bromo-4-chloro-1,6-naphthyridine is involved in amination reactions with potassium amide in liquid ammonia. This results in mixtures of amino derivatives, indicating mechanisms involving both addition-elimination and the formation of didehydro-1,6-naphthyridine (Czuba & Woźniak, 2010). Similar results are observed with chloro derivatives of 1,6-naphthyridine.

Optical Properties

- Electronic Absorption and Redox Properties : Some Ru complexes, prepared using derivatives of 1,6-naphthyridine, exhibit electronic absorption and redox properties. These properties are consistent with the electron donor/acceptor ability of the axial ligands used in these complexes (Zong & Thummel, 2005).

Chemical Reactions and Intermediates

- Brominated Hydrocarbons Study : The study of brominated hydrocarbons, like bromonaphthyridine, helps in understanding the formation of brominated dioxins and other hazardous byproducts in high-temperature pyrolysis processes (Evans & Dellinger, 2003).

Electrochemical Reduction

- Oxygen Reduction to Hydrogen Peroxide : Naphthoquinone derivatives, related to 1,6-naphthyridine, have been utilized as catalysts in the electrochemical reduction of oxygen to hydrogen peroxide. This demonstrates their potential in electrochemical applications (Calabrese, Buchanan, & Wrighton, 1983).

Potential Pharmaceutical Applications

- Anticancer Activity : A naphthyridine derivative has shown promising anticancer activity in the human malignant melanoma cell line A375. This suggests potential therapeutic applications of naphthyridine derivatives in cancer treatment (Kong et al., 2018).

Safety and Hazards

Mechanism of Action

Target of Action

It’s known that 1,6-naphthyridines, the class of compounds to which it belongs, have a wide range of pharmacological activities, including anticancer, anti-hiv, antimicrobial, analgesic, anti-inflammatory, and antioxidant activities . The specific targets would depend on the functional groups attached to the 1,6-naphthyridine core .

Mode of Action

It’s known that the specific and differential functionalization of the 1,6-naphthyridine core leads to specific activity . For instance, (phenoxy-aryl)urea appended 1,6-naphthyridines act as sex hormone regulatory agents, while N-arylated/chromone/acid appended 1,6-naphthyridines act as anti-HIV agents .

Biochemical Pathways

Given the wide range of pharmacological activities of 1,6-naphthyridines, it can be inferred that multiple biochemical pathways could be affected .

Result of Action

Given the wide range of pharmacological activities of 1,6-naphthyridines, it can be inferred that the compound could have multiple effects at the molecular and cellular levels .

Biochemical Analysis

Cellular Effects

Naphthyridines are known to have a broad spectrum of biological applications, suggesting that they may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is likely that it exerts its effects at the molecular level, including potential binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Properties

IUPAC Name |

3-bromo-4-chloro-1,6-naphthyridine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4BrClN2/c9-6-4-12-7-1-2-11-3-5(7)8(6)10/h1-4H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXMHRZODJFRCGN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC2=C(C(=CN=C21)Br)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4BrClN2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.49 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-(3,5-Dimethylpyrazol-1-yl)-2-[1-[2-(2-methylphenoxy)acetyl]piperidin-4-yl]pyridazin-3-one](/img/structure/B2821534.png)

![N-benzyl-1-[2-(3-methoxyanilino)-2-oxoethyl]-2,4-dioxo-3-prop-2-enylquinazoline-7-carboxamide](/img/no-structure.png)

![1-[1-(3-Chlorophenyl)sulfonylazetidin-3-yl]pyrrolidine](/img/structure/B2821545.png)

![N-{2-[1-benzoyl-5-(2-methylphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide](/img/structure/B2821546.png)

![(E)-N-(benzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-3-(thiophen-2-yl)acrylamide hydrochloride](/img/structure/B2821548.png)

![N-[4-(difluoromethoxy)phenyl]-4-(2-methoxyphenyl)piperazine-1-carbothioamide](/img/structure/B2821552.png)

![1-methyl-N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)-6-oxo-1,6-dihydropyridazine-3-carboxamide](/img/structure/B2821553.png)